Cas no 1262001-13-7 (3-(5-Cyano-2-fluorophenyl)benzoic acid)
3-(5-Cyano-2-fluorophenyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- DTXSID70683283
- MFCD18312612
- 5'-Cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
- 3-(5-CYANO-2-FLUOROPHENYL)BENZOIC ACID
- 1262001-13-7
- 5'-Cyano-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid
- 3-(5-Cyano-2-fluorophenyl)benzoic acid, 95%
- 3-(5-Cyano-2-fluorophenyl)benzoic acid
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- MDL: MFCD18312612
- Inchi: 1S/C14H8FNO2/c15-13-5-4-9(8-16)6-12(13)10-2-1-3-11(7-10)14(17)18/h1-7H,(H,17,18)
- InChI Key: UNMYKLQLGXCYJL-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C#N)C=C1C1C=CC=C(C(=O)O)C=1
Computed Properties
- Exact Mass: 241.05390666Da
- Monoisotopic Mass: 241.05390666Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 61.1Ų
3-(5-Cyano-2-fluorophenyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB318364-5 g |
3-(5-Cyano-2-fluorophenyl)benzoic acid, 95%; . |
1262001-13-7 | 95% | 5g |
€1159.00 | 2023-06-21 | |
| abcr | AB318364-5g |
3-(5-Cyano-2-fluorophenyl)benzoic acid, 95%; . |
1262001-13-7 | 95% | 5g |
€1159.00 | 2025-04-21 |
3-(5-Cyano-2-fluorophenyl)benzoic acid Suppliers
3-(5-Cyano-2-fluorophenyl)benzoic acid Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 3-(5-Cyano-2-fluorophenyl)benzoic acid
Introduction to 3-(5-Cyano-2-fluorophenyl)benzoic acid (CAS No. 1262001-13-7) and Its Emerging Applications in Chemical Biology and Medicine
3-(5-Cyano-2-fluorophenyl)benzoic acid, identified by the chemical identifier CAS No. 1262001-13-7, is a sophisticated organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This benzoic acid derivative, characterized by its cyano and fluoro substituents, exhibits a unique structural framework that makes it a promising candidate for various biochemical applications. The presence of these functional groups imparts distinct electronic and steric properties, enabling its utility in designing novel therapeutic agents and biochemical probes.
The compound’s molecular structure, featuring a benzoic acid core substituted with a 5-cyano-2-fluorophenyl group, contributes to its remarkable reactivity and binding affinity. Such structural features are highly valued in medicinal chemistry, where precise molecular interactions are crucial for drug development. The cyano group, in particular, serves as a versatile handle for further chemical modifications, allowing researchers to tailor the compound’s pharmacological properties for specific biological targets.
In recent years, 3-(5-Cyano-2-fluorophenyl)benzoic acid has been extensively studied for its potential applications in the modulation of enzymatic pathways and as an intermediate in the synthesis of more complex pharmacophores. Its ability to interact with biological macromolecules has made it a focal point in the development of small-molecule inhibitors. For instance, studies have demonstrated its efficacy in inhibiting certain proteases and kinases, which are implicated in various diseases, including cancer and inflammatory disorders.
One of the most compelling aspects of this compound is its role in the discovery of novel therapeutic agents. Researchers have leveraged its structural motifs to design molecules that exhibit enhanced binding affinity and selectivity towards disease-relevant targets. The fluoro substituent, in particular, has been shown to improve metabolic stability and oral bioavailability, key factors in drug development. This has led to several preclinical studies exploring its potential as an anti-inflammatory agent and an antioxidant.
The cyano group also plays a critical role in the compound’s reactivity, enabling further derivatization into more complex scaffolds. This flexibility has allowed chemists to explore diverse chemical spaces, leading to the identification of new lead compounds with improved pharmacokinetic profiles. The synthesis of analogs has revealed that subtle modifications can significantly alter biological activity, providing valuable insights into structure-activity relationships (SAR).
Emerging research also highlights the compound’s potential in diagnostic applications. Its unique spectral properties make it suitable for use as a fluorescent probe in cellular imaging studies. By leveraging its ability to bind specific biomolecules, researchers can develop tools for visualizing biological processes at the molecular level. This has implications for both basic research and clinical diagnostics, where non-invasive imaging techniques are increasingly valued.
The interdisciplinary nature of 3-(5-Cyano-2-fluorophenyl)benzoic acid research underscores its importance in advancing our understanding of biochemical pathways and developing new therapeutic strategies. Collaborative efforts between chemists, biologists, and pharmacologists have led to groundbreaking discoveries that are reshaping the landscape of drug discovery. As synthetic methodologies continue to evolve, the accessibility of this compound will likely increase, further driving innovation in chemical biology.
In conclusion, 3-(5-Cyano-2-fluorophenyl)benzoic acid (CAS No. 1262001-13-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for researchers investigating novel therapeutic agents and biochemical mechanisms. As our understanding of disease pathways continues to expand, compounds like this will play an increasingly critical role in developing next-generation treatments.
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